Cas no 1021126-61-3 (8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione)

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021126-61-3 structure
商品名:8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS番号:1021126-61-3
MF:C22H20FN3O5
メガワット:425.409708976746
CID:6005638
PubChem ID:42109457

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • 8-(1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS021726074
    • 8-(1,3-benzodioxol-5-ylcarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • F5047-0165
    • 1021126-61-3
    • VU0632419-1
    • 8-(benzo[d][1,3]dioxole-5-carbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • NCGC00451545-01
    • インチ: 1S/C22H20FN3O5/c23-16-4-1-14(2-5-16)12-26-20(28)22(24-21(26)29)7-9-25(10-8-22)19(27)15-3-6-17-18(11-15)31-13-30-17/h1-6,11H,7-10,12-13H2,(H,24,29)
    • InChIKey: MGISWSXFOHCJLX-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCN(C(C3=CC=C4OCOC4=C3)=O)CC2)C(=O)N(CC2=CC=C(F)C=C2)C1=O

計算された属性

  • せいみつぶんしりょう: 425.13869891g/mol
  • どういたいしつりょう: 425.13869891g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 3
  • 複雑さ: 733
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 88.2Ų

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5047-0165-5μmol
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
5μmol
$63.0 2023-09-05
Life Chemicals
F5047-0165-1mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
1mg
$54.0 2023-09-05
Life Chemicals
F5047-0165-2mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
2mg
$59.0 2023-09-05
Life Chemicals
F5047-0165-3mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
3mg
$63.0 2023-09-05
Life Chemicals
F5047-0165-2μmol
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
2μmol
$57.0 2023-09-05
Life Chemicals
F5047-0165-4mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
4mg
$66.0 2023-09-05
Life Chemicals
F5047-0165-10mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
10mg
$79.0 2023-09-05
Life Chemicals
F5047-0165-5mg
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
5mg
$69.0 2023-09-05
Life Chemicals
F5047-0165-10μmol
8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021126-61-3
10μmol
$69.0 2023-09-05

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献

8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報

Research Briefing on 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021126-61-3)

In recent years, the compound 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 1021126-61-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This spirocyclic derivative has shown promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. The unique structural features of this compound, including the benzodioxole and fluorophenyl moieties, contribute to its high binding affinity and selectivity, making it a valuable candidate for further drug development.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of this compound. One key area of investigation is its interaction with specific neurotransmitter receptors, such as the serotonin and dopamine receptors. Preliminary in vitro and in vivo data suggest that 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits potent antagonistic effects, which could be leveraged for the treatment of neuropsychiatric disorders, including anxiety and depression. Additionally, its pharmacokinetic profile, characterized by good oral bioavailability and blood-brain barrier penetration, further supports its potential as a therapeutic agent.

Another notable aspect of this compound is its synthetic accessibility. Recent advancements in organic synthesis have enabled the efficient production of 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione with high yield and purity. This has facilitated extensive structure-activity relationship (SAR) studies, which aim to optimize its pharmacological properties. For instance, modifications to the benzodioxole or fluorophenyl groups have been explored to enhance receptor selectivity and reduce off-target effects.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, potential toxicity, and long-term safety need to be thoroughly investigated. Ongoing preclinical studies are addressing these concerns, with a focus on identifying suitable formulations and dosing regimens. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable therapeutic option.

In conclusion, 8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a promising candidate for CNS drug development. Its unique chemical structure, combined with its potent biological activity, positions it as a valuable tool for both basic research and clinical applications. Future studies will likely focus on expanding its therapeutic potential and addressing the remaining challenges in its development pathway.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量